Iopamidol ep impurity F

説明

特性

IUPAC Name |

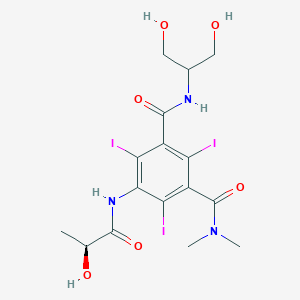

1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQCBLLGLPDKRP-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869069-71-5 |

Source

|

| Record name | N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869069715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4,6-TRIIDO-N3, N3-DIMETHYLISOPHTHALAMID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6T5U5FET2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Iopamidol EP Impurity F – Structural Elucidation, Origin, and Control

Topic: Iopamidol EP Impurity F Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes synthesis of non-ionic contrast media, Iopamidol EP Impurity F represents a critical process-related impurity (PRI) arising from competitive amidation. Chemically identified as the N,N-dimethylamino derivative of iopamidol, this species deviates from the target molecule by the substitution of one serinol (1,3-dihydroxy-2-propyl) arm with a dimethylamine moiety.

This guide provides a definitive structural analysis of Impurity F (CAS 1869069-71-5), delineates the mechanistic pathway of its formation via solvent degradation, and establishes robust analytical protocols for its detection and control in compliance with European Pharmacopoeia (EP) and ICH Q3A/B standards.

Chemical Identity & Structural Analysis[1]

Impurity F is a structural analogue of Iopamidol where the symmetry of the isophthalamide core is broken by an asymmetric amidation event. Unlike the parent molecule, which bears two hydrophilic serinol side chains, Impurity F possesses one hydrophobic dimethylamide terminus.

Key Chemical Data[1][2]

| Parameter | Specification |

| Common Name | Iopamidol EP Impurity F |

| Chemical Name (IUPAC) | |

| CAS Registry Number | 1869069-71-5 |

| Molecular Formula | C |

| Molecular Weight | 731.06 g/mol |

| Parent Molecule | Iopamidol (C |

| Structural Difference | Loss of C |

Structural Topology

The molecule retains the triiodinated benzene core essential for radiopacity but exhibits altered solubility and retention characteristics due to the loss of hydroxyl groups on the dimethylamide arm.

Figure 1: Topological representation of Iopamidol EP Impurity F, highlighting the critical substitution of the serinol group with a dimethylamine moiety at the C3 position.[1][2]

Mechanistic Origin: The Competitive Amidation Pathway

The formation of Impurity F is a classic example of a Reactive Solvent Impurity scenario. It typically occurs during the final amidation step of the Iopamidol synthesis.

The "Dimethylamine Vector"

The synthesis of Iopamidol involves reacting 5-[(2$S$)-2-hydroxypropanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Acid Chloride Intermediate) with 2-amino-1,3-propanediol (Serinol).

-

Solvent Risk: This reaction is frequently conducted in polar aprotic solvents like Dimethylacetamide (DMAc) or Dimethylformamide (DMF) .

-

Degradation: Under thermal stress or acidic/basic conditions, DMAc/DMF hydrolyzes to release Dimethylamine (DMA) .

-

Competition: The liberated DMA is a potent nucleophile. It competes with Serinol for the acyl chloride sites on the intermediate. Because DMA is less sterically hindered than Serinol, even trace amounts (ppm levels) can lead to significant formation of Impurity F.

Synthesis Pathway Diagram

Figure 2: Competitive amidation pathway showing how solvent degradation products (Dimethylamine) intercept the acid chloride intermediate to form Impurity F.

Analytical Characterization & Control

Detecting Impurity F requires an analytical method capable of resolving the hydrophobic shift caused by the dimethyl group.

Chromatographic Behavior (HPLC/UPLC)

Impurity F is significantly more hydrophobic than Iopamidol due to the replacement of a hydrophilic diol (serinol) with a lipophilic dimethyl group.

-

Column: C18 (Octadecylsilyl) stationary phase.

-

Elution Order: Impurity F will elute after Iopamidol (Reverse Phase).

-

Relative Retention Time (RRT): Typically ~1.2 to 1.4 relative to Iopamidol, depending on the gradient slope.

Mass Spectrometry (LC-MS) Profile

-

Ionization: ESI Positive Mode (

). -

Parent Ion:

(Calculated MW 731.06). -

Fragmentation Pattern:

-

Loss of Iodine (-127 Da).

-

Loss of Dimethylamine fragment (-45 Da) is a diagnostic marker distinguishing it from other impurities like Impurity B (Des-methyl) or Impurity A.

-

Control Strategy

To maintain Impurity F below the EP reporting threshold (typically 0.05% or 0.10%), the following controls are mandatory:

-

Solvent Quality: Use "Distilled in Glass" or high-purity grade DMAc/DMF with certified low dimethylamine content (<10 ppm).

-

Process Temperature: Maintain amidation temperatures as low as possible (<10°C) to inhibit in-situ solvent hydrolysis.

-

Scavenging: In some protocols, a weak acid wash or inert gas sparging of the solvent prior to reaction can remove volatile amines.

References

-

Veeprho. (n.d.). Iopamidol EP Impurity F | CAS 1869069-71-5.[1][2][3][4][7][8][9][10][11] Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.). (Current Edition). Monograph: Iopamidol. Strasbourg, France: EDQM.

-

Axios Research. (n.d.). Iopamidol EP Impurity F (Mixture of Isomers). Retrieved from [Link]

- International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Geneva.

Sources

- 1. klivon.com [klivon.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. veeprho.com [veeprho.com]

- 7. 1869069-71-5,Iopamidol ep impurity F [easechem.com]

- 8. N, N Dimethyl amino derivative, Dimethyl amino Iopamidol, Iopamidol EP Impurity-F - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 | Axios Research [axios-research.com]

- 11. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]

Synthesizing and Controlling Iopamidol EP Impurity F: Mechanistic Origins and Targeted Reference Standard Generation

Introduction to Iopamidol and Impurity Profiling

Iopamidol is a widely utilized non-ionic, low-osmolality iodinated contrast agent essential for modern radiographic imaging[1]. To ensure patient safety and drug efficacy, the European Pharmacopoeia (EP) mandates strict control of related substances and process impurities. Among these, Iopamidol EP Impurity F —chemically identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide—represents a critical process-related impurity that requires rigorous analytical monitoring[2].

This technical guide explores the mechanistic origin of Impurity F during active pharmaceutical ingredient (API) manufacturing and provides a self-validating, step-by-step synthetic protocol for generating high-purity Impurity F reference standards required for analytical method validation (AMV).

Mechanistic Origin of Impurity F in API Manufacturing

The Causality of Solvent Degradation

The industrial synthesis of Iopamidol typically involves the amidation of a protected intermediate, 5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, with an excess of serinol (2-amino-1,3-propanediol)[3]. This step requires a dipolar aprotic solvent, predominantly N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), to effectively solubilize both the highly lipophilic dichloride intermediate and the hydrophilic serinol[4].

However, under standard reaction conditions—which often involve elevated temperatures (30–50°C) and the presence of basic acid scavengers (e.g., triethylamine)—DMAc and DMF are susceptible to trace hydrolytic or thermal degradation. This degradation liberates dimethylamine , a highly reactive, unhindered secondary amine[5].

Dimethylamine acts as a potent competitive nucleophile against serinol. It attacks one of the acyl chloride moieties on the intermediate. Subsequent amidation of the remaining acyl chloride by serinol, followed by the global deprotection (hydrolysis) of the acetate groups, yields Impurity F.

Mechanistic origin of Iopamidol EP Impurity F via solvent degradation.

Physicochemical Profile & Analytical Data

To perform analytical method validation and routine quality control, highly pure reference standards of Impurity F are required[2]. The physicochemical properties and standard chromatographic conditions are summarized below.

Table 1: Physicochemical Profile of Iopamidol EP Impurity F

| Parameter | Value |

| Chemical Name | (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide |

| CAS Registry Number | 1869069-71-5 |

| Molecular Formula | C16H20I3N3O6 |

| Molecular Weight | 731.06 g/mol |

| API Family | Iopamidol |

| Structural Distinction | Mono-dimethylamide substitution replacing one serinol moiety |

According to EP guidelines, Impurity F must be clearly resolved from the main Iopamidol peak and other related substances (such as Impurity A and B)[1].

Table 2: Typical HPLC Method Parameters for Impurity F Resolution

| Parameter | Specification / Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Gradient (per EP Monograph specifications) |

| Detection Wavelength | UV at 240 nm |

| System Suitability | Resolution between critical peak pairs must meet EP limits |

Targeted Synthesis of Impurity F for Reference Standards

Synthesizing Impurity F for use as a reference standard requires intentionally forcing the asymmetric amidation that occurs accidentally during API manufacturing. The primary synthetic challenge is preventing the formation of symmetric bis-dimethylamides or bis-serinolamides (Iopamidol). This is achieved through strict stoichiometric control and cryogenic temperature modulation.

Step-by-step synthetic workflow for generating the Iopamidol Impurity F reference standard.

Experimental Protocol: Asymmetric Amidation Workflow

Phase 1: Mono-amidation with Dimethylamine

-

Preparation : Dissolve 1.0 equivalent of 5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Temperature Control : Cool the reaction vessel to strictly between -10°C and 0°C. Causality: Cryogenic conditions reduce the reactivity of the second acyl chloride group, heavily favoring mono-substitution and preventing symmetric bis-dimethylamide formation.

-

Addition : Slowly add a pre-cooled solution of exactly 1.0 equivalent of dimethylamine (as a 2.0 M solution in THF) alongside 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 2 hours.

-

Validation Check : Monitor the reaction via HPLC. Quench the reaction immediately when the mono-substituted intermediate reaches maximum yield to prevent over-reaction.

Phase 2: Second Amidation with Serinol

-

Reagent Addition : To the crude reaction mixture from Phase 1, add an excess (2.5 equivalents) of serinol dissolved in a minimal amount of anhydrous DMAc.

-

Heating : Gradually warm the mixture to 40°C and stir for 4–6 hours to ensure complete conversion of the remaining sterically hindered acyl chloride.

-

Isolation : Evaporate the volatiles under reduced pressure. Partition the residue between ethyl acetate and water to extract unreacted serinol and DIPEA salts.

Phase 3: Deprotection and Purification

-

Hydrolysis : Dissolve the protected asymmetric intermediate in methanol. Add aqueous NaOH (1 M) to adjust the pH to 10.5–11.0. Stir at room temperature for 2 hours to cleave the acetate protecting group from the lactic acid moiety.

-

Neutralization : Neutralize the mixture using a strongly acidic cation-exchange resin (e.g., Amberlite IR-120) until the pH stabilizes at 6.5-7.0. Filter the resin.

-

Purification : Purify the crude Impurity F using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient). Lyophilize the pure fractions to obtain the Impurity F reference standard as a white powder.

Conclusion

Understanding the mechanistic origin of Iopamidol EP Impurity F highlights the critical role of solvent stability in API manufacturing. By mapping the degradation of DMAc to dimethylamine, process chemists can implement stricter temperature controls or explore alternative reaction media, such as micellar catalysis in water[4], to suppress its formation. Concurrently, the controlled, asymmetric synthesis protocol provided ensures that analytical laboratories have access to high-purity reference standards required for global regulatory compliance[6].

References

-

"Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5", Axios Research, [Link]

- "Process for the preparation of iopamidol", US P

-

"Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol", RSC Advances, [Link]

-

"Mechanochemistry Applied to the Synthesis of X-ray Contrast Agent", ACS Sustainable Chemistry & Engineering, [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 | Axios Research [axios-research.com]

- 3. US6803485B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 4. Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Technical Deep Dive: Formation Mechanism and Control of Iopamidol EP Impurity F

Topic: Formation Mechanism of Iopamidol EP Impurity F Content Type: In-depth Technical Guide[]

Executive Summary

Iopamidol (EP/USP), a non-ionic iodinated contrast medium, is synthesized through a multi-step acylation and amidation process.[2] EP Impurity F (CAS 1869069-71-5) is chemically identified as the N,N-dimethylamide analog of Iopamidol, where one of the characteristic serinol (1,3-dihydroxy-2-propylamine) side chains is replaced by a dimethylamine moiety.

This guide details the formation mechanism of Impurity F, identifying it as a solvent-participation impurity arising from the degradation of N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) during the amidation of the intermediate acid chloride. We provide the mechanistic pathway, critical process parameters (CPPs), and analytical strategies for mitigation.

Chemical Characterization and Identity

Understanding the structural deviation is the first step in diagnosing the formation pathway.[] Iopamidol is a tri-substituted isophthalamide.[] Impurity F represents a "loss of specificity" during the side-chain attachment.

Table 1: Structural Comparison

| Feature | Iopamidol (API) | EP Impurity F |

| Chemical Name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthalamide | N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethyl -1,3-benzenedicarboxamide |

| Molecular Formula | ||

| Molecular Weight | 777.09 g/mol | 731.06 g/mol |

| Key Difference | Two Serinol amide arms | One Serinol arm, One Dimethylamide arm |

| Origin | Correct amidation with Serinol | Competitive amidation with Dimethylamine |

Formation Mechanism[1]

The formation of Impurity F is a classic example of competitive nucleophilic acyl substitution .[] It occurs during the reaction of the key intermediate, 5-[(2S)-2-(acetyloxy)propanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Intermediate-Cl), with serinol.[]

The Role of the Solvent (DMAc)

The synthesis of Iopamidol typically utilizes dipolar aprotic solvents like N,N-Dimethylacetamide (DMAc) to solubilize the polar tri-iodinated intermediates and scavenge protons (often in conjunction with a base like tributylamine).

-

Instability: Under thermal stress or in the presence of trace moisture/acids, DMAc undergoes hydrolysis or thermal decomposition to release Dimethylamine (DMA) and Acetic Acid.[]

-

Contamination: Commercial grade DMAc may contain trace levels of free Dimethylamine as a raw material impurity.[]

The Competitive Pathway

The Intermediate-Cl is a highly electrophilic species designed to react with the amino group of Serinol.[] However, free Dimethylamine (if present) is a stronger nucleophile (less sterically hindered) than Serinol.

-

Activation: The Intermediate-Cl is generated in situ or dissolved in DMAc.[]

-

Competition: Both Serinol and Dimethylamine compete for the acyl chloride sites.[]

-

Substitution:

-

Main Reaction: Intermediate-Cl + 2 Serinol

Acetyl-Iopamidol.[] -

Side Reaction: Intermediate-Cl + 1 Serinol + 1 Dimethylamine

Acetyl-Impurity F .[]

-

-

Hydrolysis: The final deprotection step (removing the acetyl group from the lactate moiety) yields the final Impurity F .[]

Reaction Scheme Diagram

The following diagram illustrates the bifurcation point where the impurity is generated.

Caption: Competitive amidation pathway showing the origin of Impurity F from solvent-derived dimethylamine.

Critical Process Parameters (CPPs) & Control Strategy

To maintain Impurity F below the EP threshold (typically < 0.10%), strict control over the reaction environment is required.

Solvent Quality (The Primary Control)

-

Parameter: Free Amine Content in DMAc.

-

Specification: Use "High Purity" or "Distilled in Glass" grade DMAc with < 0.05% free amine.[]

-

Action: Implement a raw material test for dimethylamine in DMAc using GC-FID before batch release.

Reaction Temperature[1][9][10]

-

Mechanism: Higher temperatures accelerate the thermal decomposition of DMAc into dimethylamine and acetic acid.[]

-

Protocol: Maintain the amidation reaction temperature between 0°C and 15°C . Avoid prolonged holding times at elevated temperatures (>30°C) while the acid chloride is present.

Reagent Stoichiometry

-

Strategy: Use a slight excess of Serinol.[]

-

Logic: By saturating the system with the desired nucleophile (Serinol), you statistically reduce the probability of the acid chloride reacting with trace dimethylamine.

Table 2: Risk Mitigation Matrix

| Process Variable | Risk Factor | Control Measure |

| Solvent Age | Old DMAc accumulates dimethylamine via hydrolysis.[] | Use fresh solvent; Store under |

| Addition Rate | Fast addition generates localized heat (exotherm).[] | Controlled addition of Acid Chloride to Serinol solution at <10°C. |

| Base Selection | Strong bases can catalyze DMAc breakdown.[] | Use mild organic bases (e.g., Tributylamine) or excess Serinol as the base. |

Analytical Validation

Detecting Impurity F requires a specific HPLC method capable of resolving the dimethylamide analog from the main peak and other related substances (like Impurity B or Des-iodo analogs).

Experimental Protocol: HPLC Detection

Objective: separate Impurity F (less polar due to methyl groups) from Iopamidol.[]

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[]

-

Mobile Phase A: Water (degassed).[]

-

Mobile Phase B: Methanol/Acetonitrile (25:75 v/v).

-

Gradient:

-

0-5 min: 2% B (Isocratic)[]

-

5-30 min: 2%

25% B (Linear Gradient)[] -

30-40 min: 25% B (Wash)[]

-

-

Detection: UV at 242 nm.

-

Expected Result: Impurity F typically elutes after Iopamidol (Relative Retention Time ~1.2 - 1.[]4) due to the hydrophobic nature of the N,N-dimethyl group compared to the hydrophilic serinol group.[]

Control Workflow Diagram

This workflow ensures the exclusion of Impurity F during the manufacturing process.[]

Caption: Quality control workflow emphasizing raw material testing of DMAc to prevent Impurity F.

References

-

European Pharmacopoeia (Ph.[] Eur.) . Iopamidol Monograph 1115. Strasbourg, France: EDQM.[] (Defines the impurity profile and limits).

-

Veeprho Laboratories . Iopamidol EP Impurity F Structure and CAS. Retrieved from [Link] (Confirmed chemical identity as N,N-dimethyl analog).[]

-

Google Patents . CN105461581A - Synthetic methods of Iopamidol impurities.[] Retrieved from (Describes the use of DMAc solvent and serinol in Iopamidol synthesis).

-

Axios Research . Iopamidol EP Impurity F (Mixture of Isomers). Retrieved from [Link] (Confirmation of CAS 1869069-71-5).[][3]

Sources

Technical Whitepaper: Characterization and Control of Iopamidol EP Impurity F

This technical guide provides an in-depth analysis of Iopamidol EP Impurity F (CAS 1869069-71-5), a critical process-related impurity monitored under European Pharmacopoeia (EP) standards.[1]

Executive Summary

In the synthesis of Iopamidol, a non-ionic iodinated contrast medium, the control of related substances is paramount for patient safety due to the high dosages administered (often exceeding 100g per procedure). Iopamidol EP Impurity F (CAS 1869069-71-5) represents a specific challenge: it is a solvent-derived process impurity arising from the interaction between the reactive drug intermediate and degradation products of the reaction solvent, typically

Part 1: Chemical Identity and Structural Insight

Impurity F is structurally characterized by the substitution of one of the hydrophilic serinol side chains with a lipophilic dimethylamine moiety. This structural change significantly alters the molecule's polarity and solubility profile compared to the parent API.

| Attribute | Specification |

| Common Name | Iopamidol EP Impurity F |

| CAS Number | 1869069-71-5 |

| Chemical Name | |

| Molecular Formula | |

| Molecular Weight | 731.06 g/mol |

| Structural Alert | Presence of |

| Pharmacopoeial Status | Specified Impurity in European Pharmacopoeia (EP) Monograph 1115. |

Structural Significance

Iopamidol is designed to be highly hydrophilic to minimize neurotoxicity. Impurity F, having lost one bis(hydroxymethyl) group in favor of a hydrophobic dimethyl group, possesses a higher logP. This difference is the basis for its separation in reversed-phase chromatography (eluting after Iopamidol).

Part 2: Formation Mechanism (The Solvent-Participation Pathway)

The formation of Impurity F is a classic example of a solvent-participating side reaction . The synthesis of Iopamidol typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride (or a similar activated intermediate) with serinol (2-amino-1,3-propanediol) in a dipolar aprotic solvent like

The Mechanism[5][6][7]

-

Solvent Degradation: Under elevated temperatures or acidic/basic conditions, the solvent DMAc can hydrolyze to release Dimethylamine (DMA) and Acetic Acid.

-

Competitive Amidation: The reactive acid chloride intermediate (intended to react with Serinol) reacts instead with the free Dimethylamine contaminant.

-

Result: Formation of the

-dimethylamide bond at one of the carbonyl positions, yielding Impurity F.[1]

Visualization of the Pathway

The following diagram illustrates the competitive reaction pathway leading to Impurity F.

Caption: Competitive amidation pathway where solvent-derived dimethylamine intercepts the intermediate to form Impurity F.

Part 3: Analytical Strategy & Control

Detecting Impurity F requires a robust HPLC method capable of resolving the lipophilic impurity from the hydrophilic parent peak.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is aligned with EP Monograph 1115 principles but optimized for specific resolution of hydrophobic impurities.

-

Column: End-capped Octadecylsilyl silica gel (C18),

mm, 5 µm (e.g., Zorbax SB-C18 or equivalent). -

Mobile Phase A: Water (Milli-Q grade).

-

Mobile Phase B: Methanol (HPLC Grade) or Acetonitrile.

-

Note: Methanol is preferred for selectivity of iodinated compounds.

-

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 240 nm (Absorption maximum for the triiodobenzene core).

-

Temperature: 35°C.[3]

Gradient Profile (Indicative)

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Event |

| 0 | 98 | 2 | Equilibration |

| 5 | 98 | 2 | Iopamidol Elution |

| 25 | 80 | 20 | Hydrophobic Impurities |

| 40 | 20 | 80 | Wash |

| 45 | 98 | 2 | Re-equilibration |

Elution Logic: Due to the

Analytical Workflow Decision Tree

The following workflow ensures valid identification and quantification.

Caption: Validated workflow for the identification and quantification of Impurity F in Iopamidol drug substance.

Part 4: Control Strategy (Process Engineering)

To maintain Impurity F below the pharmacopoeial limit (typically NMT 0.10% or 0.05% depending on the specific monograph version), the root cause—dimethylamine presence—must be mitigated.

-

Solvent Quality: Use fresh, high-purity DMAc with low free amine content.

-

Temperature Control: Avoid prolonged heating of the reaction mixture containing DMAc, which accelerates hydrolysis to dimethylamine.

-

Scavenging: In some protocols, a resin scavenger or an acid wash step is employed to remove volatile amines before the critical coupling step.

References

-

European Pharmacopoeia (Ph.[1][4] Eur.) . Monograph 1115: Iopamidol. Strasbourg, France: EDQM. (Authoritative source for specified impurities and limits).

-

BenchChem . Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 88911795 (Iopamidol EP Impurity F). Link

-

LGC Standards . Reference Standard Data Sheet: Iopamidol EP Impurity F (CAS 1869069-71-5).[1][2][5] Link

- Anelli, P. L., et al. "Synthesis of iodinated contrast agents." Tetrahedron 53.34 (1997): 11919-11928.

Sources

Technical Guide: Characterization and Control of Iopamidol Process Impurities

Topic: Characterization of Iopamidol Process Impurities Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Iopamidol (

This guide provides a high-resolution technical framework for the identification, characterization, and control of these impurities. Unlike standard monographs, this document focuses on the mechanistic origins of impurities and provides self-validating analytical protocols (LC-MS/MS, NMR, and HPLC) to resolve complex structural isomers and halogenated byproducts.

Synthetic Pathway & Impurity Genesis

The generation of impurities is inextricably linked to the synthetic route. The commercial synthesis typically proceeds via the iodination of a diamide intermediate, followed by acylation with L-2-acetoxypropionyl chloride.

Mechanistic Flow of Impurity Formation

-

Precursor Impurities: Originating from the 5-nitroisophthalic acid starting material.

-

Intermediate Impurities (Impurity A): Unreacted 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide due to incomplete acylation.

-

Halogen Exchange (Impurities C, H, I): Displacement of iodine by chlorine (from thionyl chloride or HCl generated in situ) at the 2, 4, or 6 positions.

-

Solvent Adducts (Impurity F): Reaction with dimethylacetamide (DMA) or similar solvents under thermal stress.

-

Stereoisomers (Impurity D): Racemization of the chiral lactate side chain.

Synthesis & Impurity Map (DOT Diagram)

Caption: Logical flow of Iopamidol synthesis illustrating critical control points for specific impurity formation.

Comprehensive Impurity Profile

The following table consolidates data from EP/USP monographs and industrial characterization studies.

| Impurity Name (EP/USP) | Chemical Identity | Origin | Molecular Formula |

| Impurity A | 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide | Unreacted Intermediate | |

| Impurity B | 5-glycolamido derivative | Side Reaction (Over-oxidation/Hydrolysis) | |

| Impurity C / H | 4-chloro-N,N'-bis[...] derivative | Halogen Exchange (I | |

| Impurity I | 2-chloro-N,N'-bis[...] derivative | Halogen Exchange (I | |

| Impurity D | Stereoisomer (R-lactate side chain) | Racemization of Acylating Agent | |

| Impurity J | O-acetyl iopamidol | Incomplete Hydrolysis | |

| Impurity F | N,N-dimethylamino derivative | Solvent Interaction (DMA) |

Analytical Characterization Strategy

Protocol 1: High-Resolution HPLC (USP/EP Aligned)

This protocol is the primary release method. It relies on the hydrophobic difference between the tri-iodinated core and its de-iodinated or chlorinated analogs.

-

Principle: Reversed-phase chromatography with gradient elution.[3]

-

Column: C18 end-capped (L1 packing),

mm, 5 µm (e.g., Zorbax SB-C18 or equivalent). -

Mobile Phase A: Water (LC-MS grade).

-

Mobile Phase B: Water : Acetonitrile (75 : 25 v/v). Note: Low organic content prevents precipitation of the polar API.

-

Flow Rate: 1.2 mL/min.

-

Detection: UV @ 240 nm (Maximal absorbance for the iodinated benzene ring).

-

Temperature: 35°C.[3]

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic hold for polar impurities |

| 40.0 | 50 | 50 | Elution of hydrophobic impurities (Cl-analogs) |

| 45.0 | 50 | 50 | Wash |

| 46.0 | 95 | 5 | Re-equilibration |

Self-Validating Check:

-

Resolution (Rs): The resolution between Iopamidol and Impurity B must be

. -

Tailing Factor: Must be

for the main peak to ensure accurate integration of shoulder impurities (like Impurity D).

Protocol 2: Structural Elucidation via LC-MS/MS

When unknown peaks appear (e.g., RRT 1.15), UV data is insufficient. Mass spectrometry is required to distinguish between de-iodination (-127 Da) and chlorination (-127 Da + 35 Da).

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300°C

-

Fragmentor: 120 V (Optimized to prevent in-source loss of Iodine).

-

-

Workflow:

-

Full Scan (MS1): Identify precursor ion

.-

Iopamidol:

. -

Impurity A:

. -

Chloro-Impurity (C/H/I):

(Characteristic isotope pattern of Cl).

-

-

Product Ion Scan (MS2): Select precursor and apply collision energy (20-40 eV).

-

Fragment Analysis:

-

Loss of

Da (Iodine) is the dominant pathway. -

Loss of

Da corresponds to the cleavage of the serinol side chain. -

Diagnostic: If the side chain is modified (e.g., Impurity F), the fragment corresponding to the side chain will shift in mass.

-

-

Advanced Structural Elucidation: The Isomer Challenge

Distinguishing regioisomers (e.g., Impurity C vs. Impurity I) is impossible by MS alone as they share identical mass and fragmentation patterns.

2D-NMR Strategy

To assign the position of the Chlorine atom (2, 4, or 6 position):

-

Isolation: Enrich the impurity using Prep-LC (C18, Water/MeOH).

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Focus on the correlation between the amide protons (

) and the aromatic carbons. -

Logic: In Iopamidol, the symmetry is broken by the chiral lactate group, but the 2,4,6 positions are sterically distinct.

-

A chlorine at position 4 will shift the adjacent Carbon-13 signals (

and -

NOESY: Look for spatial proximity between the amide

and the side chain protons. A chlorine atom (smaller than iodine) changes the rotational barrier of the amide bond, altering the NOE signal intensity.

-

Control & Mitigation Strategies

Critical Process Parameters (CPPs)

-

pH Control during Iodination:

-

Risk: Low pH (< 1.0) promotes the formation of Chloro-impurities (C, H, I) if HCl is not efficiently scavenged.

-

Mitigation: Maintain pH 2.0–3.0 and use iodine monochloride (ICl) with controlled addition rates.

-

-

Acylation Stoichiometry:

-

Risk: Excess acetoxypropionyl chloride leads to O-acylation (Impurity J).

-

Mitigation: Precise molar equivalent control (1.05 eq) and rigorous monitoring of the subsequent hydrolysis step.

-

-

Solvent Quality:

-

Risk: DMA containing dimethylamine impurities generates Impurity F.

-

Mitigation: Distill DMA prior to use or use high-purity grade (< 0.05% amine content).

-

Analytical Workflow Diagram

Caption: Decision tree for the detection and structural elucidation of unknown impurities.

References

-

European Pharmacopoeia (Ph.[5][6] Eur.) 11.0. Iopamidol Monograph 1115. Strasbourg: Council of Europe. Link

-

United States Pharmacopeia (USP) 43-NF 38. Iopamidol. Rockville, MD: United States Pharmacopeial Convention. Link

-

F. Uggeri et al. "Novel contrast media for X-ray imaging." Chemical Reviews, 2013.

-

P. Villa et al. "Synthesis and characterization of impurities in Iopamidol." Journal of Pharmaceutical and Biomedical Analysis, 2018.

-

BenchChem. "Application Notes and Protocols for the Use of Iopamidol Impurity Standards." Technical Application Note. Link

-

Daicel Pharma Standards. "Iopamidol Impurities and Synthesis." Technical Overview. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iopamidol EP Impurity H | C17H22ClI2N3O8 | CID 125333440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]

Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated radiocontrast medium universally employed in X-ray and computed tomography (CT) imaging. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement mandated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP)[1]. Because impurities and degradation products—such as free aromatic amines and deiodinated derivatives—can compromise patient safety, rigorous spectroscopic profiling is essential[1],[2].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation, spectroscopic characterization (NMR, FTIR, LC-MS/MS), and degradation workflows of Iopamidol and its related compounds. By detailing the causality behind experimental behaviors—such as conformational isomerism in NMR and retention challenges in liquid chromatography—this guide equips analytical scientists with the foundational logic required to develop self-validating stability-indicating methods.

Structural Elucidation & Spectroscopic Signatures

The structural complexity of Iopamidol (

Nuclear Magnetic Resonance (NMR) Dynamics

Characterizing Iopamidol via

-

Prototropic Exchange: High-resolution

NMR spectra (at 308 K) reveal two non-equivalent exchangeable amide proton pools. The equivalent amide groups resonate at ~4.2 ppm, while the 2-hydroxypropanamido group resonates at ~5.5 ppm[5]. -

Causality in MRI Applications: The exchange rate of these amide protons is highly pH-dependent (base-catalyzed prototropic exchange). Because the exchange regime of the amide protons is slow enough to be detected, but fast enough to transfer saturation to bulk water, Iopamidol is actively researched as a responsive Chemical Exchange Saturation Transfer (CEST) MRI contrast agent for tumor pH mapping[5],[6].

-

NMR Challenges: Acquiring

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the hydrogen-bonding networks formed by Iopamidol's hydroxyl and amide groups.

-

Peak Shifts: The theoretical stretching vibrations for the free

and -

Causality of Broadening: When Iopamidol interacts with polar solvents or forms intermolecular hydrogen bonds (e.g., in solid-state mixtures with chemotherapeutic agents like mitomycin C), these peaks broaden and shift to lower wavenumbers (e.g., 3425

and 1704

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying trace degradation products[2],[10]. Iopamidol yields a robust

Degradation Pathways & Impurity Profiling

Under environmental or forced stress conditions, Iopamidol undergoes specific degradation cascades[2],[12]. Understanding these pathways is critical for monitoring USP-defined impurities, such as Iopamidol Related Compound A (a free aromatic amine resulting from amide cleavage) and Related Compound C[1].

Figure 1: Major degradation pathways of Iopamidol and corresponding related compounds.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every stress condition is paired with a quenching mechanism and a system suitability check to prevent false positives caused by secondary degradation.

Protocol 1: Self-Validating Forced Degradation Workflow

This method isolates primary degradation products for spectroscopic analysis[2],[12].

-

Stock Preparation: Dissolve Iopamidol API in ultrapure water (18.2 MΩ·cm) to a working concentration of 1 mg/mL[12].

-

Stress Application (Parallel Aliquots):

-

Acid Hydrolysis: Mix 1 mL stock with 1 mL 1 M HCl. Incubate at 80°C for 2 hours[12].

-

Base Hydrolysis: Mix 1 mL stock with 1 mL 1 M NaOH. Incubate at 80°C for 2 hours[12].

-

Oxidation: Mix 1 mL stock with 1 mL 30%

. Store at room temperature in the dark for 24 hours[12]. -

Photolysis: Expose stock to a calibrated UV source (overall illumination

1.2 million lux hours)[12]. Maintain a dark control.

-

-

Quenching (Critical Causality Step): Immediately neutralize the acid/base samples with equimolar amounts of NaOH/HCl. Logic: Quenching halts the degradation kinetics precisely at the 2-hour mark, preventing the primary degradants (like Related Compound A) from undergoing secondary hydrolysis into unidentifiable fragments[12].

-

System Suitability Validation: Inject a USP reference standard mixture of Iopamidol and Related Compound C. The protocol is only considered valid for data acquisition if the chromatographic resolution between the API and Related Compound C is satisfactory (

)[1].

Protocol 2: LC-MS/MS Acquisition for Degradant Elucidation

Because Iopamidol and its degradants are highly polar, standard reversed-phase chromatography often results in poor peak shapes[10].

-

Chromatographic Separation: Utilize a C18 column (e.g., 4.6-mm x 25-cm, L11 packing)[13]. Crucial Step: Cool the column compartment to 15 °C. Logic: Decreasing the temperature increases the retention time of these highly hydrophilic, polar compounds, preventing them from eluting in the void volume and ensuring sharp peak symmetry[10].

-

Mobile Phase: Employ a gradient of ultrapure water and acetonitrile, modified with 0.1% acetic acid to maintain the analytes in their un-ionized state[10].

-

Detection: Run tandem UV detection at 240 nm (optimal absorbance for the triiodinated ring)[1],[4] alongside ESI-QTOF-MS.

-

Data Analysis: Extract high-resolution mass data (error < 5 ppm) to determine the elemental composition of the degradants[14].

Quantitative Data Summaries

The following tables consolidate the spectroscopic data required to positively identify Iopamidol and its related compounds.

Table 1: NMR Chemical Shifts (Aqueous / , 308 K)

| Proton Environment | Chemical Shift ( | Multiplicity / Characteristics | Causality / Structural Significance |

| Amide (2-hydroxypropanamido) | ~5.5 | Multiple resonances (Broad) | Slowly interconverting conformers; fast base-catalyzed exchange[5]. |

| Amide (Equivalent groups) | ~4.2 | Multiple resonances (Broad) | Restricted rotation around amide bonds; slower exchange rate[5]. |

| Aliphatic | 3.5 – 4.5 | Multiplets | Corresponds to the hydrophilic dihydroxypropyl side chains[15]. |

| Methyl ( | 1.1 – 1.5 | Triplet / Doublet | Identifies the 2-hydroxypropanoyl moiety; peak splitting indicates impurities[15]. |

Table 2: FTIR Stretching Frequencies

| Functional Group | Wavenumber ( | Spectral Behavior | Causality / Interaction |

| N-H Stretching | ~3442 | Sharp (Free) | Broadens and shifts to ~3425 |

| C=O Stretching (Amide I) | ~1728 | Sharp (Free) | Shifts to ~1704 |

| C-I Stretching | 500 – 600 | Sharp | Confirms the integrity of the triiodinated benzene core. |

Table 3: LC-MS/MS Fragmentation Data (ESI+)

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Mechanism | Diagnostic Value |

| 778 | 559 | Loss of hydrophilic side chains | Confirms the presence of the intact triiodinated core[11]. |

| 778 | 532 | Deiodination / Side chain cleavage | Identifies UV-induced photolytic degradation products (Desdiiodo derivatives)[11]. |

Conclusion

The comprehensive spectroscopic profiling of Iopamidol requires a deep understanding of its physicochemical properties. From the dynamic conformational isomerism observed in

References

-

Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters - ACS Publications. Available at: [Link]

-

Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS - HPST. Available at: [Link]

-

Changes in Chemical Structure of Iopamidol Contrast Agents According to Radiation and Environmental Conditions - IJOP. Available at:[Link]

-

Iopamidol as a Responsive MRI-Chemical Exchange Saturation Transfer Contrast Agent for pH Mapping of Kidneys - Ovid. Available at:[Link]

-

Molecular interactions between anticancer drugs and contrast medium - EPOS™. Available at:[Link]

-

Molecular interactions between anticancer drugs and contrast medium (Spectra by FTIR) - EPOS™. Available at: [Link]

-

Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol - RSC.org. Available at:[Link]

-

Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI - MRIQuestions. Available at: [Link]

-

Investigating the Environmental Fate of Iodinated X-ray Contrast Media in the Urban Water Cycle - OPUS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ovid.com [ovid.com]

- 6. mriquestions.com [mriquestions.com]

- 7. rsc.org [rsc.org]

- 8. epos.myesr.org [epos.myesr.org]

- 9. epos.myesr.org [epos.myesr.org]

- 10. hpst.cz [hpst.cz]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijop.net [ijop.net]

Foreword: Proactive Degradation Analysis as a Pillar of Quality

An In-depth Technical Guide to the Identification of Iopamidol Degradation Products

In the landscape of pharmaceutical development and manufacturing, the stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured but a core attribute that dictates its safety, efficacy, and shelf-life. For Iopamidol, a widely utilized non-ionic, iodinated X-ray contrast agent, a comprehensive understanding of its degradation profile is paramount.[1][2] This guide moves beyond rote procedural descriptions to offer an in-depth, mechanistically-grounded approach to identifying Iopamidol's degradation products. Here, we will explore the causality behind experimental choices, establishing a self-validating framework for analysis that empowers researchers, scientists, and drug development professionals to ensure the integrity of Iopamidol-containing products.

The Chemical Profile of Iopamidol: A Structural Overview

Iopamidol's structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, features a tri-iodinated benzene ring core with several functional groups susceptible to chemical transformation.[1][3] The amide linkages and secondary alcohol groups on the side chains are the primary sites of degradation.[4][5] The carbon-iodine bonds, while generally stable, can also be cleaved under specific energetic conditions like photolysis.[6]

The Rationale of Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing, mandated by guidelines from the International Council for Harmonisation (ICH).[4] The objective is not to destroy the drug but to accelerate its degradation to an extent (typically 5-20%) that allows for the generation, separation, and identification of potential degradation products.[1][7] This controlled stress testing is critical for developing and validating stability-indicating analytical methods—methods that can unequivocally distinguish the intact API from its impurities and degradants.[8][9]

Core Degradation Pathways and Experimental Protocols

Iopamidol's degradation primarily occurs via hydrolysis, oxidation, and photolysis. While relatively stable under thermal stress alone, this condition is included for comprehensive analysis.[4]

Hydrolytic Degradation

-

Mechanism: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide linkages in the side chains.[1][4] This cleavage results in the formation of the corresponding carboxylic acid (Impurity C) and amine derivatives. Alkaline conditions typically accelerate this process compared to acidic ones.[4]

-

Experimental Protocol: Acid & Base Stress Testing

-

Preparation: Prepare a stock solution of Iopamidol in ultrapure water at a concentration of 1 mg/mL.[2]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M hydrochloric acid.[2][4] Heat the mixture in a controlled water bath at 80°C.[2] Monitor the reaction at set intervals (e.g., 2, 8, 24 hours) to achieve target degradation.[1]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M sodium hydroxide.[2][4] Heat the mixture at 80°C, monitoring at appropriate intervals (e.g., 2, 8, 12 hours).[2][4]

-

Neutralization: After cooling the stressed samples to room temperature, carefully neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with HCl to halt the reaction before analysis.[1][8]

-

Analysis: Dilute the neutralized samples to a suitable concentration for HPLC or LC-MS analysis.

-

Oxidative Degradation

-

Mechanism: In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), Iopamidol is susceptible to oxidation.[4] This can occur at the secondary alcohol groups on the side chains, yielding ketone derivatives, or through hydroxylation of the aromatic ring.[4][10]

-

Experimental Protocol: Oxidative Stress Testing

-

Preparation: Use the 1 mg/mL Iopamidol stock solution.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.[2][4]

-

Incubation: Store the solution at room temperature, protected from light, for a period of up to 24 hours.[2] Monitor periodically to assess the extent of degradation.

-

Analysis: Once the target degradation level is reached, dilute the sample to a suitable concentration for analysis. No quenching or neutralization is typically required.

-

Photolytic Degradation

-

Mechanism: Exposure to UV light can induce degradation, primarily through deiodination (cleavage of a C-I bond) and hydroxylation of the aromatic ring.[6][11] This pathway is crucial for assessing stability during manufacturing and storage where light exposure is possible.

-

Experimental Protocol: Photostability Testing

-

Preparation: Place the 1 mg/mL Iopamidol stock solution in a photochemically transparent container (e.g., quartz).

-

Control Sample: Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light. Store it under the same temperature conditions as the test sample.[1]

-

Exposure: Expose the test sample to a calibrated light source in a photostability chamber. Per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near-ultraviolet energy.[2]

-

Analysis: Following the exposure period, dilute both the exposed sample and the dark control for analysis.

-

The Analytical Workflow: From Separation to Identification

A systematic analytical approach is essential to separate and identify the generated degradation products. This typically involves a stability-indicating HPLC method for separation and quantification, followed by LC-MS for structural elucidation.[1][2]

Protocol: Stability-Indicating HPLC-UV Method Development

-

Objective: To develop a robust HPLC method capable of separating Iopamidol from its principal degradation products.

-

Instrumentation & Conditions:

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[8]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[8]

-

Mobile Phase A: Aqueous buffer (e.g., 0.025 M phosphate buffer, pH adjusted to 2.8).[9]

-

Mobile Phase B: Acetonitrile or Methanol.[9]

-

Gradient: A typical gradient elution starts with a low percentage of organic phase (e.g., 5% B) and ramps up to a high percentage (e.g., 95% B) to elute all components.

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: Approximately 240 nm, where the iodinated ring has strong absorbance.[4][8]

-

-

Procedure:

-

System Suitability: Inject a standard solution of Iopamidol to establish retention time and peak shape.

-

Sample Analysis: Inject the prepared samples from the forced degradation studies.

-

Method Validation (Specificity): The key validation parameter is specificity. This is demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the main Iopamidol peak and from each other in the chromatograms of the stressed samples. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.[9]

-

Protocol: LC-MS for Structural Elucidation

-

Objective: To confirm the identity of degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Ion Trap) is ideal.[2][6]

-

Procedure:

-

Method Transfer: Adapt the developed HPLC method for the LC-MS system, replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid or ammonium acetate).

-

Full Scan Analysis: Acquire data in full scan mode to detect the [M+H]⁺ or [M-H]⁻ ions of Iopamidol and its degradation products.

-

Tandem MS (MS/MS): Select the precursor ions of suspected degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns provide structural information that can be used to confirm the proposed structures.

-

Data Synthesis: Summary of Key Degradation Products

The following table summarizes the key degradation products identified under various stress conditions. The m/z values are critical for identification using mass spectrometry.

| Degradation Product Name | Proposed Formula | Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Primary Stress Condition(s) | Degradation Pathway |

| Iopamidol | C₁₇H₂₂I₃N₃O₈ | 776.8541 | 777.9 | - | - |

| Deiodinated Iopamidol | C₁₇H₂₃I₂N₃O₈ | 651.9684 | 652.0 | Photolytic, Radiolytic | Deiodination[2][12] |

| Hydrolyzed Iopamidol (Impurity C) | C₈H₃I₃N₂O₅ | 617.7231 | 618.7 | Acidic, Alkaline Hydrolysis | Amide Hydrolysis[4] |

| Hydroxylated Iopamidol | C₁₇H₂₂I₃N₃O₉ | 792.8490 | 793.9 | Oxidative, Photolytic | Hydroxylation[4][6] |

| Oxidized Iopamidol (Ketone) | C₁₇H₂₀I₃N₃O₈ | 774.8384 | 775.8 | Oxidative | Side-chain Oxidation[4] |

Conclusion: Ensuring Product Integrity Through Vigilant Analysis

This guide has detailed a systematic, science-driven approach to the identification of Iopamidol degradation products. By integrating forced degradation studies with robust, stability-indicating analytical methods like HPLC and LC-MS, drug development professionals can build a comprehensive understanding of the molecule's stability profile.[1][13] This knowledge is not merely academic; it is fundamental to developing stable formulations, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of this vital diagnostic agent.[2][4] The protocols and logical frameworks presented herein provide a self-validating system to meet and exceed regulatory expectations and safeguard patient health.

References

- Benchchem. (2025).

- Benchchem. (2025).

- Benchchem. (2025).

- PubMed. (2014).

- MDPI. (2025).

- PubMed. (2019).

- Benchchem. (2025). Application Note: A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite.

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- Veeprho. (n.d.).

- MedchemExpress.com. (n.d.). Iopamidol (B-15000) | Contrast Agent.

- Selleck Chemicals. (2024). Iopamidol | CAS 60166-93-0.

- Benchchem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.

- ChemDiv. (n.d.). Compound Iopamidol.

- ScienceDirect. (2023).

- NIH. (n.d.). Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem.

- precisionFDA. (n.d.). IOPAMIDOL.

- Benchchem. (2025).

- ACS Publications. (2023).

- BioProcess International. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Genesis of Impurities in Iopamidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Radiographic Contrast Media

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern medical imaging, enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2][3][4][5] Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, whether arising from the synthetic process or subsequent degradation, can potentially impact the drug's safety, efficacy, and stability.[1][2][3][6][7][8] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the origins of Iopamidol impurities, offering insights into their formation, identification, and control.

As a Senior Application Scientist, the narrative that follows is built upon the foundational principles of chemical synthesis, degradation kinetics, and analytical science. We will not merely list impurities but will delve into the mechanistic pathways of their formation, providing a causal understanding that is essential for robust drug development and quality control.

PART 1: Process-Related Impurities: Echoes of Synthesis

The multi-step synthesis of Iopamidol is a complex undertaking where the potential for impurity formation is ever-present.[6][9][10] These process-related impurities can be unreacted starting materials, intermediates, or by-products of unintended side reactions.[6][8]

A crucial starting material in Iopamidol synthesis is 5-amino-1,3-benzenedicarboxylic acid, which undergoes a series of reactions including iodination, amidation, and acylation.[9][11] Incomplete reactions or side reactions at any of these stages can lead to the generation of impurities.

Key Process-Related Impurities and Their Origins

| Impurity Name | Common Origin | Significance |

| Iopamidol Related Compound A (5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide) | Unreacted intermediate from the amidation step.[3][12] | A key starting material for the final acylation step. Its presence indicates an incomplete reaction. |

| Desdiiodo Iopamidol | Incomplete iodination of the benzene ring precursor.[9] | Lacks two iodine atoms, which would significantly reduce its radiopaque properties. |

| Partially Iodinated Intermediates | Incomplete iodination reactions during synthesis.[9] | A family of impurities with varying degrees of iodination, impacting the efficacy of the contrast agent. |

| Residual Solvents (e.g., methanol, isopropanol, acetone) | Used during synthesis and purification.[6] | Must be controlled within strict limits due to their potential toxicity. |

The following diagram illustrates a simplified potential formation pathway of a key process-related impurity, Desdiiodo Iopamidol, during the synthesis of Iopamidol.

Caption: Potential formation pathway of Desdiiodo Iopamidol.

PART 2: Degradation Impurities: The Influence of Time and Stress

Iopamidol, while relatively stable, is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[1][13] Understanding these degradation pathways is critical for defining appropriate storage conditions, establishing shelf-life, and ensuring patient safety.[1][13] Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products.[13][14]

The primary degradation pathways for Iopamidol include hydrolysis, oxidation, and photolysis.[1][15]

Hydrolytic Degradation

Under acidic and alkaline conditions, the amide linkages in the Iopamidol side chains are susceptible to hydrolysis.[1][13] This results in the cleavage of the side chains, leading to the formation of the corresponding carboxylic acid and amine derivatives.[13] Alkaline conditions generally accelerate the rate of hydrolysis compared to acidic conditions.[13]

Caption: Hydrolytic degradation pathway of Iopamidol.

Oxidative Degradation

Oxidative stress, often induced by agents like hydrogen peroxide, can lead to several degradation products.[1] The secondary alcohol groups on the side chains are susceptible to oxidation, forming ketone derivatives.[13] Hydroxylation of the aromatic ring is another possible degradation pathway under oxidative conditions.[13][15]

Photodegradation

Exposure to light, particularly UV irradiation, can induce the degradation of Iopamidol.[16] The primary photolytic degradation pathways involve deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation.[13][16] The loss of iodine atoms directly impacts the radiopaque efficacy of the drug.

Caption: Photodegradation pathways of Iopamidol.

Thermal Degradation

Iopamidol is relatively stable to heat in aqueous solutions.[13] However, prolonged exposure to high temperatures can lead to a slow hydrolysis of the amide bonds.[13]

PART 3: Analytical Methodologies for Impurity Profiling

A robust analytical framework is essential for the identification, quantification, and control of Iopamidol impurities.[2][7][8] A multi-faceted approach employing various analytical techniques is necessary for comprehensive impurity profiling.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of non-volatile impurities in Iopamidol.[6][7][17] Its high sensitivity, specificity, and reproducibility make it the gold standard for impurity profiling in the pharmaceutical industry.[7]

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a suitable buffer solution (e.g., phosphate buffer) and filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.

-

Standard Solution: Accurately weigh and dissolve Iopamidol reference standard and known impurity standards in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Iopamidol sample in the diluent to a concentration similar to the standard solution.

-

-

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Gradient Program | Time (min) |

-

System Suitability:

-

Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak areas for the main peak and impurity peaks.

-

Evaluate the resolution between the Iopamidol peak and the closest eluting impurity peak.

-

Determine the tailing factor for the Iopamidol peak.

-

-

Analysis and Calculation:

-

Inject the blank (diluent), standard solution, and sample solution.

-

Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.

-

Calculate the percentage of each impurity using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[6][8] It provides molecular weight information, which is crucial for identifying impurities that are not available as reference standards.[7]

Gas Chromatography (GC)

GC is the preferred method for the analysis of residual solvents.[6]

PART 4: A Self-Validating System for Trustworthy Results

The integrity of any impurity analysis rests on a self-validating system. This is achieved through a rigorous method validation process as per ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow for Iopamidol impurity analysis, emphasizing the self-validating nature of the process.

Caption: Logical workflow for Iopamidol impurity analysis.

Conclusion: A Commitment to Quality and Safety

A thorough understanding of the origin of Iopamidol impurities is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of this vital diagnostic agent. By elucidating the pathways of impurity formation, from the intricacies of chemical synthesis to the challenges of long-term stability, we empower researchers and drug development professionals to implement robust control strategies. The integration of advanced analytical techniques within a framework of rigorous validation ensures that the Iopamidol administered to patients meets the highest standards of purity, safeguarding patient well-being.

References

- Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem. (URL: )

- An In-depth Technical Guide to the Identification of Iopamidol Degrad

- Iopamidol Impurities and Rel

- Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxid

- Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (URL: )

- A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantific

- Application Note: UPLC-ESI-MS Identification of Iopamidol Degrad

- Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities - Benchchem. (URL: )

- In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5) - Benchchem. (URL: )

- Degradation of iopamidol by UV 365 /NaClO: Roles of reactive species, degradation mechanism, and toxicology - PubMed. (URL: )

- Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis - Benchchem. (URL: )

- Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC - Benchchem. (URL: )

- Chloramination of iopamidol- and bromide-spiked waters containing natural organic m

- Iopamidol. (URL: )

- Degradation of iodinated X-ray contrast media by advanced oxid

- CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google P

- Iopamidol-impurities - Pharmaffili

- Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS)

- Large scale synthesis of high purity iopamidol | International Journal of Current Research. (URL: )

- Iopamidol-impurities - Pharmaffili

- Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)

- Iopamidol | PDF | Chrom

- Iopamidol Related Compound B (50 mg) (N1,N3-Bis(1,3-dihydroxypropan-2-yl) - USP Store. (URL: )

- Forced Degradation Study as per ICH Guidelines: Wh

- IopaMidol Rel

- Iopamidol - Axios Research. (URL: )

- Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem - NIH. (URL: )

- Iopamidol Related Compound A Pharmaceutical Secondary Standard CRM - Sigma-Aldrich. (URL: )

- Iopamidol Related Compound A USP Reference Standard Sigma-Aldrich. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]

- 11. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS) process: Kinetics, mechanism, and simultaneous reduction of iodinated disinfection by-product formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Iopamidol EP Impurity F: A Technical Guide for Pharmaceutical Scientists

Foreword: The Imperative of Impurity Characterization

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Iopamidol, a widely utilized non-ionic, water-soluble iodinated contrast agent, is no exception. Its synthesis and degradation can give rise to a number of related substances, among them Iopamidol EP Impurity F.[1][2] Understanding the physicochemical properties of such impurities, particularly their solubility in various organic solvents, is paramount for the development of robust analytical methods, effective purification strategies, and stable formulations.

This in-depth technical guide provides a comprehensive exploration of the solubility of Iopamidol EP Impurity F. While quantitative solubility data for this specific impurity in a range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for navigating the complexities of impurity characterization.

Unveiling Iopamidol EP Impurity F: A Structural Perspective

To comprehend the solubility characteristics of Iopamidol EP Impurity F, a thorough understanding of its molecular architecture is essential.

Iopamidol , the active pharmaceutical ingredient (API), is chemically designated as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide.

Iopamidol EP Impurity F is structurally identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide.

| Feature | Iopamidol | Iopamidol EP Impurity F |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₆H₂₀I₃N₃O₆ |

| Molecular Weight | ~777.1 g/mol | ~731.07 g/mol |

| Key Structural Difference | Two N,N'-bis(2,3-dihydroxypropyl) groups | One N-(1,3-dihydroxypropyl) group and one N,N-dimethyl group |

The pivotal difference lies in the substitution at one of the isophthalamide nitrogen atoms. In Impurity F, one of the bulky, hydrophilic dihydroxypropyl groups of Iopamidol is replaced by two smaller, less polar methyl groups. This seemingly minor alteration has significant implications for the molecule's overall polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvents. The predicted XLogP3 value for Iopamidol EP Impurity F is -0.9, indicating a hydrophilic nature.[3]

The Theoretical Underpinnings of Solubility: A Predictive Analysis

In the absence of extensive empirical data, a predictive analysis based on molecular structure and the known properties of the parent compound provides a strong foundation for understanding the solubility of Iopamidol EP Impurity F.

The Role of Intermolecular Forces

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept here.

-

Hydrogen Bonding: Iopamidol is replete with hydroxyl (-OH) and amide (-NH) groups, enabling extensive hydrogen bonding. This is a primary reason for its high water solubility. Impurity F retains a significant number of these groups, suggesting it will also exhibit some degree of solubility in protic solvents capable of hydrogen bonding. However, the replacement of a dihydroxypropyl group with two methyl groups reduces the number of hydrogen bond donors, which will likely decrease its affinity for highly polar, protic solvents compared to Iopamidol.

-